2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

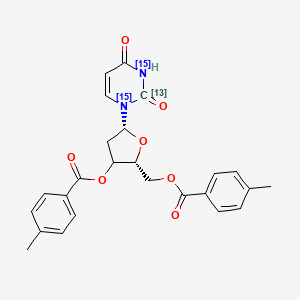

C25H24N2O7 |

|---|---|

分子量 |

467.4 g/mol |

IUPAC 名称 |

[(2R,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1 |

InChI 键 |

PHIPERUMORAWER-RGVDKAPBSA-N |

手性 SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)OC(=O)C4=CC=C(C=C4)C |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of the isotopically labeled nucleoside analogue, 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂. While specific experimental data for this particular labeled compound is not extensively available in public literature, this document synthesizes information from vendor specifications, data from closely related analogues, and established chemical principles to serve as an authoritative resource.

Introduction: The Significance of Isotopically Labeled Nucleosides

Isotopically labeled compounds are indispensable tools in modern biomedical research and drug development. 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is a stable isotope-labeled derivative of 2'-deoxyuridine, a fundamental component of deoxyribonucleic acid (DNA). The incorporation of ¹³C and ¹⁵N isotopes into the uridine base provides a distinct mass signature, making it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and a probe for nuclear magnetic resonance (NMR) spectroscopy studies. The p-toluoyl protecting groups at the 3' and 5' positions of the deoxyribose sugar enhance its solubility in organic solvents and make it a key intermediate in the synthesis of modified oligonucleotides.

This guide will delve into the core chemical characteristics of this compound, offering insights into its structure, properties, and the rationale behind its application in sophisticated analytical and synthetic workflows.

Core Chemical and Physical Properties

The fundamental properties of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ are summarized below. These are based on information from various chemical suppliers.[1][2][3][4]

| Property | Value |

| Chemical Name | [(2R,5R)-5-(2,4-dioxo(2-¹³C,1,3-¹⁵N₂)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

| Synonyms | 2'-Deoxyuridine 3',5'-Bis(4-methylbenzoate)-¹³C,¹⁵N₂; 2'-Deoxyuridine 3',5'-Di-p-toluate-¹³C,¹⁵N₂ |

| Molecular Formula | C₂₄¹³CH₂₄¹⁵N₂O₇ |

| Molecular Weight | 467.45 g/mol |

| Appearance | Off-White Powder |

| Storage Conditions | 2-8°C Refrigerator or Room Temperature[4] |

Solubility: While specific solubility data for the labeled compound is not published, the unlabeled analogue, 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride, is soluble in chloroform.[5] It is anticipated that 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ will exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, owing to the hydrophobic p-toluoyl groups.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific isotopically labeled compound are not publicly available. However, based on its structure and data from related compounds, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C and ¹⁵N labels will introduce specific couplings that are observable in NMR spectra, providing unambiguous confirmation of the labeled positions.

-

¹H NMR: The proton spectrum will show characteristic signals for the deoxyribose sugar protons, the uracil base protons, and the p-toluoyl groups. Key signals would include the anomeric proton (H1') of the deoxyribose, the H6 proton of the uracil base, and the aromatic and methyl protons of the toluoyl groups. The coupling patterns of the protons on the uracil ring will be affected by the adjacent ¹⁵N atoms.

-

¹³C NMR: The ¹³C spectrum will be significantly influenced by the isotopic label at the C2 position of the uracil ring. This carbon will appear as a singlet with a chemical shift characteristic of a carbonyl group in a pyrimidine ring. The other carbon signals will correspond to the deoxyribose, the remaining uracil carbons, and the p-toluoyl groups.

-

¹⁵N NMR: Direct detection or indirect detection through heteronuclear correlation experiments (e.g., HMBC) would reveal two signals corresponding to the two nitrogen atoms in the uracil ring, confirming the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a primary application for this compound, where it serves as an internal standard.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 468.5. Adducts with sodium [M+Na]⁺ at m/z 490.5 or potassium [M+K]⁺ at m/z 506.6 may also be observed. The isotopic labeling provides a clear mass shift from the unlabeled analogue.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion would be expected to yield characteristic product ions. Key fragmentation pathways would involve the cleavage of the glycosidic bond, leading to ions corresponding to the labeled uracil base and the di-toluoyl-deoxyribose moiety. The mass of the uracil fragment will reflect the ¹³C and ¹⁵N labels, making it a distinct marker for quantification.

Synthesis and Purification

A definitive, published protocol for the synthesis of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of isotopically labeled pyrimidine nucleosides and the use of protected sugar intermediates.[6][7]

Representative Synthesis Protocol

The synthesis would likely involve the coupling of an isotopically labeled uracil base with a protected deoxyribose sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride.

Caption: Representative synthesis workflow for 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂.

Step-by-Step Methodology:

-

Silylation of Labeled Uracil: The isotopically labeled uracil (Uracil-¹³C,¹⁵N₂) is first silylated to increase its solubility and reactivity. This is typically achieved by refluxing with a silylating agent like hexamethyldisilazane (HMDS) and a catalyst such as trimethylsilyl chloride (TMSCl) or ammonium sulfate.

-

Glycosylation Reaction: The silylated uracil is then coupled with 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride in an appropriate aprotic solvent like acetonitrile. This reaction, a variation of the Hilbert-Johnson reaction, forms the N-glycosidic bond.

-

Work-up: Upon completion of the reaction, the mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified to isolate the desired β-anomer from any unreacted starting materials and the α-anomer byproduct.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for purifying protected nucleosides due to the hydrophobicity imparted by the p-toluoyl groups.

Caption: General workflow for the HPLC purification of the target compound.

Representative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from approximately 50% B to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

The exact gradient conditions would need to be optimized to achieve baseline separation of the product from impurities.

Applications in Research and Development

The primary utility of 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ lies in its application as an internal standard and a synthetic precursor.

Internal Standard for Quantitative Mass Spectrometry

In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound can be added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration before sample processing. As it is chemically identical to the analyte of interest (the unlabeled analogue), it co-elutes during chromatography and experiences similar matrix effects and ionization suppression in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved.

Precursor in Oligonucleotide Synthesis

The p-toluoyl groups serve as protecting groups for the hydroxyl functions of the deoxyribose. This protected nucleoside can be further modified, for example, by phosphitylation at the 3'-hydroxyl group (after selective deprotection if necessary, though typically the protection scheme is designed for direct use) to create a phosphoramidite building block. This labeled phosphoramidite can then be incorporated into synthetic oligonucleotides at specific positions. These labeled oligonucleotides are crucial tools for:

-

NMR Structural Studies: The ¹³C and ¹⁵N labels facilitate advanced NMR experiments to determine the three-dimensional structure and dynamics of DNA and DNA-protein complexes.

-

Metabolic Flux Analysis: By introducing the labeled nucleoside into cellular systems, researchers can trace its metabolic fate, providing insights into nucleotide salvage pathways and DNA synthesis rates.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-¹³C,¹⁵N₂ is a specialized chemical tool with significant potential in quantitative bioanalysis and nucleic acid research. Its stable isotopic labels provide the necessary properties for use as a high-fidelity internal standard, while its protected structure makes it a versatile intermediate for the synthesis of labeled oligonucleotides. This guide provides a foundational understanding of its chemical properties and applications, empowering researchers to effectively integrate this valuable compound into their experimental designs.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.fi [fishersci.fi]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Life Sciences: A Technical Guide to the Synthesis and Application of ¹³C,¹⁵N Labeled Nucleosides

For the dedicated researcher in structural biology, drug development, and metabolic analysis, the ability to precisely track and quantify biological processes at the molecular level is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as an indispensable tool, offering unparalleled insights into the intricate world of nucleic acids. This guide provides a comprehensive technical overview of the synthesis of ¹³C,¹⁵N labeled nucleosides and their diverse applications, grounded in field-proven expertise and validated methodologies.

Part 1: The Strategic Synthesis of Labeled Nucleosides

The journey to harnessing the power of ¹³C,¹⁵N labeled nucleosides begins with their synthesis. The choice of synthetic strategy is a critical decision, dictated by the desired labeling pattern (uniform or site-specific), the scale of production, and the ultimate application. Two primary routes dominate the landscape: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis.[1]

Chemical Synthesis: Precision and Versatility

Chemical synthesis offers the ultimate control over the placement of isotopic labels, allowing for the creation of virtually any desired isotopomer.[2] This precision is invaluable for detailed mechanistic studies and for assigning specific NMR signals. The cornerstone of chemical synthesis of oligonucleotides is the phosphoramidite method.[][4]

The Phosphoramidite Approach:

This robust, solid-phase synthesis method allows for the stepwise construction of DNA and RNA oligonucleotides.[][5] The process involves a cycle of four key steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst like tetrazole.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[5]

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Labeled nucleoside phosphoramidites are the key building blocks in this process.[][] These can be synthesized with ¹³C and/or ¹⁵N labels in either the nucleobase or the sugar moiety.

Experimental Protocol: A Generalized Phosphoramidite Coupling Cycle

Objective: To illustrate the fundamental steps of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

| Step | Reagent/Condition | Purpose |

| 1. Detritylation | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |

| 2. Coupling | ¹³C,¹⁵N-labeled nucleoside phosphoramidite and Tetrazole in Acetonitrile | The labeled phosphoramidite is activated by tetrazole and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. |

| 3. Capping | Acetic Anhydride/N-Methylimidazole/Pyridine and THF | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of shorter, undesired sequences. |

| 4. Oxidation | Iodine/Water/Pyridine | Oxidizes the phosphite triester linkage to a more stable phosphate triester. |

The causality behind these steps is crucial for ensuring high-fidelity synthesis. The use of protecting groups is essential to prevent unwanted side reactions on the nucleobases and the 2'-hydroxyl group of ribose (in RNA synthesis).[4] The choice of protecting groups and deprotection strategies is a critical aspect of the overall synthetic design.

Enzymatic and Chemo-Enzymatic Synthesis: Nature's Efficiency

While chemical synthesis provides precision, enzymatic and chemo-enzymatic approaches offer significant advantages in terms of efficiency, particularly for the synthesis of uniformly labeled nucleic acids.[1][7][8] These methods leverage the high specificity and catalytic power of enzymes to produce labeled nucleoside triphosphates (NTPs) or directly incorporate them into DNA or RNA strands.[9]

Key Methodologies:

-

In Vitro Transcription: T7 RNA polymerase is widely used to synthesize uniformly labeled RNA from a DNA template using ¹³C,¹⁵N-labeled NTPs.[10]

-

Polymerase Chain Reaction (PCR): Labeled DNA can be produced by PCR using labeled deoxynucleoside triphosphates (dNTPs).[8][9]

-

Chemo-Enzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis for creating labeled precursors with the efficiency of enzymatic reactions for subsequent steps.[11] For instance, a chemically synthesized labeled nucleobase can be enzymatically coupled to a ribose moiety and then phosphorylated to the corresponding NTP.[11][12]

This approach is particularly powerful for producing gram quantities of nucleotides with high yields.[11]

Workflow: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled RNA

References

- 1. isotope.com [isotope.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 10. isotope.com [isotope.com]

- 11. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3',5'-Di-O-toluoyl-2'-deoxyuridine

Introduction: The Strategic Role of Toluoyl Protection in Nucleoside Chemistry

In the field of medicinal chemistry and drug development, the precise synthesis of nucleoside analogues is a cornerstone for creating potent antiviral and antineoplastic agents. 2'-Deoxyuridine, a fundamental pyrimidine nucleoside, serves as a critical scaffold for many of these therapeutic molecules. However, its polyfunctional nature, specifically the presence of reactive hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, necessitates a strategic use of protecting groups to achieve regioselectivity in subsequent chemical modifications.

The toluoyl group, a derivative of benzoic acid, is an excellent choice for protecting these hydroxyl functions. Its aromatic character imparts crystallinity, often simplifying purification of intermediates by crystallization, while its ester linkage provides a balance of stability under various reaction conditions and susceptibility to clean, efficient cleavage when desired. This guide focuses on 3',5'-di-O-p-toluoyl-2'-deoxyuridine, a pivotal intermediate whose well-defined physical and chemical characteristics are essential for its reliable application in complex synthetic pathways. Understanding these properties is not merely an academic exercise; it is a prerequisite for robust process development, troubleshooting, and the successful synthesis of next-generation therapeutics. This document provides a comprehensive overview of its molecular structure, physicochemical parameters, spectroscopic profile, and practical methodologies for its synthesis and deprotection, tailored for researchers and drug development professionals.

Section 1: Molecular Structure and Core Physical Properties

The foundational characteristics of a synthetic intermediate dictate its handling, purification, and reaction kinetics. 3',5'-di-O-p-toluoyl-2'-deoxyuridine is a well-behaved compound under standard laboratory conditions, valued for its solid-state stability and predictable solubility profile.

Chemical Structure and Identifiers

The molecule consists of a 2'-deoxyuridine core where the hydroxyl groups at the 3' and 5' positions of the deoxyribose ring are protected as esters with p-toluic acid.

Caption: Chemical structure of 3',5'-di-O-p-toluoyl-2'-deoxyuridine.

Physicochemical Data Summary

The toluoyl groups render the molecule significantly more lipophilic than its parent nucleoside, which dictates its solubility primarily in organic solvents and its amenability to silica gel chromatography.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2R,4S,5R)-4-(4-methylbenzoyloxy)-5-[(4-methylbenzoyloxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione | N/A |

| CAS Number | 4449-38-1 | |

| Molecular Formula | C₂₅H₂₄N₂O₇ | |

| Molecular Weight | 464.47 g/mol | N/A |

| Appearance | Off-White Powder | |

| Melting Point | Data not readily available in cited literature. | N/A |

| Solubility | Qualitatively soluble in ethyl acetate, dichloromethane, and chloroform. Expected to be soluble in DMSO and DMF. Insoluble in water. | [1] |

| Storage | 2-8°C, under inert atmosphere, desiccated. |

Section 2: Spectroscopic and Chromatographic Profile

Definitive structural confirmation of 3',5'-di-O-p-toluoyl-2'-deoxyuridine relies on a combination of spectroscopic techniques. The data presented here are consistent with those reported in peer-reviewed literature, providing a reliable benchmark for sample validation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The p-toluoyl groups introduce characteristic aromatic signals and a downfield shift of the sugar protons at the 3' and 5' positions. Spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.29 | NH (Uracil) |

| 7.94, 7.90 | Aromatic (Toluoyl) |

| 7.53 | H6 (Uracil) |

| 7.30-7.24 | Aromatic (Toluoyl) |

| 6.40 | H1' (Anomeric) |

| 5.64-5.55 | H3', H5 (Uracil) |

| 4.73, 4.67 | H5'' |

| 4.54 | H4' |

| 2.74 | H2' |

| 2.44, 2.43 | CH₃ (Toluoyl) |

| 2.30 | H2'' |

| Data sourced from convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products.[1] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Calculated [M+H]⁺: 465.17

-

Observed [M+H]⁺: 465.44[1]

Chromatographic Behavior

During synthesis, reaction progress and purity are readily monitored by Thin Layer Chromatography (TLC) on silica gel plates. The compound is significantly less polar than unprotected deoxyuridine. For purification, silica gel column chromatography is effective, typically using a gradient of ethyl acetate in hexane.[1]

Section 3: Synthesis and Handling - A Practical Approach

The synthesis of 3',5'-di-O-p-toluoyl-2'-deoxyuridine is a robust and scalable process. The primary strategic consideration is the activation of the uracil base to facilitate glycosylation with a protected deoxyribose donor.

Experimental Rationale

The chosen synthetic route involves a Vorbrüggen glycosylation. The causality is as follows:

-

Silylation of Uracil: The uracil base is first treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). This crucial step enhances the nucleophilicity of the uracil nitrogen and increases its solubility in the organic solvent, preparing it for the subsequent coupling reaction.

-

Glycosylation: The silylated uracil is then coupled with a protected deoxyribose derivative, 3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride. This reaction is catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄), which activates the anomeric carbon of the sugar, facilitating nucleophilic attack by the silylated uracil to form the desired β-anomer with high stereoselectivity.

-

Purification: The lipophilic nature of the toluoyl groups allows for straightforward purification via silica gel chromatography, separating the product from unreacted starting materials and reaction byproducts.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

Uracil

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend uracil (1.0 equivalent) in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and stir the mixture at room temperature until the solution becomes clear.

-

In a separate flask, dissolve 3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (1.2 equivalents) in anhydrous acetonitrile.

-

Add the solution of the chloro-sugar to the silylated uracil solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of SnCl₄ (1.2 equivalents) in anhydrous acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of 50% to 100% ethyl acetate in hexane to afford 3',5'-di-O-p-toluoyl-2'-deoxyuridine as an off-white solid.

Section 4: Deprotection and Downstream Applications

The ultimate utility of 3',5'-di-O-p-toluoyl-2'-deoxyuridine lies in the facile removal of the toluoyl groups to unmask the 3' and 5' hydroxyls for further synthetic transformations.

Deprotection Workflow

Caption: Workflow for the deprotection of toluoyl groups.

Deprotection Protocol

The standard method for removing toluoyl esters is through base-catalyzed transesterification, typically using sodium methoxide (NaOMe) in methanol (MeOH). This method is highly efficient and proceeds under mild conditions.[2]

Materials:

-

3',5'-di-O-p-toluoyl-2'-deoxyuridine

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH or freshly prepared)

-

Dowex® 50WX8 H⁺ resin or equivalent acidic resin

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3',5'-di-O-p-toluoyl-2'-deoxyuridine (1.0 equivalent) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

-

Upon completion, neutralize the reaction by adding acidic resin (e.g., Dowex® H⁺) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting residue, containing 2'-deoxyuridine, can be further purified if necessary (e.g., by recrystallization or chromatography) to remove the methyl p-toluate byproduct.

Conclusion

3',5'-di-O-p-toluoyl-2'-deoxyuridine is a cornerstone intermediate in the synthesis of modified nucleosides. Its well-defined characteristics—solid physical state, predictable spectroscopic signature, and robust synthetic and deprotection protocols—make it an invaluable tool for medicinal chemists. The strategic application of toluoyl protecting groups facilitates high-yield, stereoselective reactions and simplifies purification, underscoring the principle that effective protecting group strategy is fundamental to the successful construction of complex, biologically active molecules. This guide provides the foundational data and practical insights necessary for the confident and efficient use of this compound in demanding research and development environments.

References

The Architects of Precision: A Technical Guide to the Role of Protecting Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the automated chemical synthesis of oligonucleotides stands as a cornerstone technology. The ability to construct custom sequences of DNA and RNA with high fidelity is paramount. This feat of chemical precision is made possible by the strategic use of protecting groups – transient molecular shields that orchestrate the stepwise assembly of nucleotides. This guide, designed for the discerning researcher, delves into the core principles of protecting group chemistry in oligonucleotide synthesis, elucidating the causality behind experimental choices and providing a framework for understanding this self-validating system.

The Imperative of Protection: Ensuring Fidelity in a Stepwise Process

Solid-phase oligonucleotide synthesis, most commonly employing phosphoramidite chemistry, is a cyclical process. Each cycle, resulting in the addition of a single nucleotide to the growing chain, involves four key steps: deblocking, coupling, capping, and oxidation.[1] The success of this iterative process hinges on the precise control of reactivity at multiple functional groups within the nucleotide monomers. Without protection, the inherent reactivity of the 5'-hydroxyl group, the exocyclic amino groups of the nucleobases, and the phosphite/phosphate backbone would lead to a chaotic mixture of branched chains, incorrect linkages, and other unwanted side products.[2]

Protecting groups serve as temporary masks, ensuring that only the desired reaction occurs at the appropriate step.[3][4] An ideal protecting group strategy adheres to the principle of orthogonality , where each class of protecting group can be removed under specific conditions without affecting the others.[5][6] This allows for a highly controlled and sequential series of reactions, ultimately yielding the desired oligonucleotide sequence with high purity.

The 5'-Hydroxyl Guardian: The Dimethoxytrityl (DMT) Group

The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is the point of chain elongation.[1] To prevent self-polymerization and to ensure a stepwise addition, this primary alcohol is protected, most commonly with the acid-labile 4,4'-dimethoxytrityl (DMT) group.[4][5][7][8]

The choice of the DMT group is a testament to elegant chemical design. Its bulky nature provides excellent steric hindrance, preventing unwanted reactions.[9] Crucially, it can be removed with high efficiency under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[10][11] This deprotection step, often called detritylation, is the first step in each synthesis cycle.

A significant advantage of the DMT group is its use in real-time monitoring of synthesis efficiency. Upon cleavage, the DMT cation released into the solution has a strong orange color and a characteristic absorbance at 495 nm.[10][11] The intensity of this color is directly proportional to the number of successful coupling events in the preceding cycle, providing an immediate assessment of the synthesis performance.[12]

While highly effective, the acidic conditions required for DMT removal can pose a risk of depurination, especially for sensitive nucleosides.[13] This has led to the development of alternative 5'-hydroxyl protecting groups that can be removed under non-acidic conditions, although the DMT group remains the industry standard for most applications.[13][14]

Workflow: The Synthesis Cycle

Caption: The four-step phosphoramidite synthesis cycle.

Shielding the Nucleobases: Preventing Unwanted Reactivity

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite during the coupling step.[8][10] Thymine (T) and uracil (U) lack exocyclic amino groups and therefore do not require protection.[5][15]

The choice of nucleobase protecting groups is critical and has evolved to accommodate the need for faster deprotection times and the synthesis of sensitive, modified oligonucleotides. These protecting groups are typically base-labile acyl groups that remain intact throughout the synthesis and are removed during the final deprotection step.[5][16]

Standard vs. Mild Protecting Groups

A key consideration in selecting nucleobase protecting groups is their lability under basic conditions. This has led to the development of different "flavors" of protection strategies, primarily categorized as standard and mild.

| Nucleobase | Standard Protecting Group | Mild Protecting Group | Ultra-Mild Protecting Group |

| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac) or Isobutyryl (iBu) | Dimethylformamidine (dmf) |

| Cytosine (C) | Benzoyl (Bz) | Acetyl (Ac) | Acetyl (Ac) |

| Guanine (G) | Isobutyryl (iBu) | Acetyl (Ac) or Isopropyl-phenoxyacetyl (iPr-Pac) | Dimethylformamidine (dmf) |

Rationale for Different Protecting Groups:

-

Standard Protection: The benzoyl (Bz) group for A and C, and the isobutyryl (iBu) group for G are robust and widely used.[5][8] However, their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 5 hours).[10] This can be detrimental to oligonucleotides containing sensitive modifications or labels.[16] The deprotection of the isobutyryl group from guanine is often the rate-limiting step.[10][11]

-

Mild Protection: For oligonucleotides with base-labile modifications, "mild" protecting groups are employed.[5] These include phenoxyacetyl (Pac) for adenine, and acetyl (Ac) for cytosine.[11] These groups can be removed under gentler conditions, such as using potassium carbonate in methanol at room temperature.[10][17]

-

Ultra-Mild Protection: For extremely sensitive oligonucleotides, "ultra-mild" protecting groups like phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG are used.[17] These can be deprotected with 0.05 M potassium carbonate in methanol at room temperature.[16][17]

-

Fast Deprotection: The use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) allows for very rapid deprotection (5-10 minutes at 65°C).[17] This "UltraFAST" deprotection protocol requires the use of acetyl (Ac) protected dC to prevent a side reaction that can occur with benzoyl (Bz) protected dC.[10][17]

Orthogonal Protection Strategies

In some advanced applications, such as the synthesis of highly structured or repetitive DNA sequences, orthogonal protecting group strategies are employed to control hybridization and ligation.[18] For example, the dimethylacetamidine (Dma) group can be used to protect adenine bases, remaining intact while other "ultra-mild" protecting groups are removed. This allows for selective hybridization at specific sites before the final deprotection of the Dma groups.[18][19]

Protecting the Phosphate Backbone: The 2-Cyanoethyl Group

During the coupling step, a phosphite triester linkage is formed. This P(III) species is unstable to the acidic conditions of the subsequent detritylation step and must be oxidized to a more stable P(V) phosphate triester.[10][11] The non-bridging oxygen of the phosphate is protected throughout the synthesis, most commonly by a 2-cyanoethyl group.[5][8][10][11]

The 2-cyanoethyl group is ideal for this role due to its stability during the synthesis cycle and its facile removal under basic conditions via a β-elimination mechanism.[10][11] This deprotection occurs during the final cleavage and deprotection step, typically using concentrated ammonium hydroxide.[16][20]

However, the β-elimination of the cyanoethyl group generates acrylonitrile as a byproduct.[10] Acrylonitrile is a Michael acceptor and can react with the nucleobases, particularly thymine, to form unwanted adducts.[10] This side reaction is more prevalent during large-scale synthesis.[21] To mitigate this, deprotection strategies can be designed where the cyanoethyl groups are removed while the oligonucleotide is still attached to the solid support.[10]

The Final Act: Deprotection and Cleavage

After the final synthesis cycle, the fully assembled oligonucleotide is still attached to the solid support and fully protected.[5][16] The final deprotection is a multi-step process that can often be performed concurrently.[16][20]

-

Cleavage from the Solid Support: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide at room temperature.[16]

-

Phosphate Deprotection: The 2-cyanoethyl groups are removed from the phosphate backbone.[20][22]

-

Nucleobase Deprotection: The protecting groups on the exocyclic amines of the nucleobases are removed.[20][22]

The specific conditions for deprotection (reagent, temperature, and time) are dictated by the lability of the protecting groups used and the presence of any sensitive modifications in the oligonucleotide sequence.[16]

Deprotection Workflow

Caption: A simplified workflow for the final deprotection and purification of a synthetic oligonucleotide.

Experimental Protocols

Protocol 1: Standard Deprotection of a DNA Oligonucleotide

This protocol is suitable for standard DNA oligonucleotides synthesized with Bz-dA, Bz-dC, and iBu-dG protecting groups.

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly.

-

Incubate the vial at 55°C for 5-8 hours.

-

Allow the vial to cool to room temperature.

-

Centrifuge the vial to pellet the solid support.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Protocol 2: Ultra-Mild Deprotection of a Modified Oligonucleotide

This protocol is for sensitive oligonucleotides synthesized with Pac-dA, Ac-dC, and iPr-Pac-dG protecting groups.

-

Transfer the solid support to a 2 mL vial.

-

Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

-

Seal the vial and let it stand at room temperature for 4 hours with occasional swirling.

-

Centrifuge the vial and transfer the supernatant to a new tube.

-

Wash the solid support with 0.5 mL of water and combine the supernatant with the previous one.

-

Neutralize the solution by adding a suitable buffer (e.g., TEAA buffer).

-

Proceed with purification.

Conclusion

The judicious selection and application of protecting groups are fundamental to the success of automated oligonucleotide synthesis. From the acid-labile DMT group that guards the 5'-hydroxyl and enables real-time monitoring, to the diverse array of base-labile groups that shield the nucleobases, and the β-eliminatable cyanoethyl group that protects the phosphate backbone, each protecting group plays a crucial and orchestrated role. Understanding the chemistry behind these molecular architects empowers researchers to troubleshoot syntheses, design novel modified oligonucleotides, and push the boundaries of what is possible in the fields of synthetic biology, diagnostics, and therapeutics. The continuous evolution of protecting group strategies promises even greater efficiency, purity, and versatility in the synthesis of these vital biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. inscinstech.quora.com [inscinstech.quora.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. jocpr.com [jocpr.com]

- 8. journalirjpac.com [journalirjpac.com]

- 9. researchgate.net [researchgate.net]

- 10. atdbio.com [atdbio.com]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A new protecting group for 5'-hydroxyl function of nucleotides in oligonucleotide synthesis without acid treatment utilizing unique properties of tritylthio group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 16. blog.biosearchtech.com [blog.biosearchtech.com]

- 17. glenresearch.com [glenresearch.com]

- 18. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. | Semantic Scholar [semanticscholar.org]

- 20. glenresearch.com [glenresearch.com]

- 21. glenresearch.com [glenresearch.com]

- 22. selectscience.net [selectscience.net]

An In-depth Technical Guide to 13C and 15N Enrichment in Biomolecules

A Senior Application Scientist's Perspective on Core Methodologies and Field-Proven Insights for Researchers in Life Sciences and Drug Development

Abstract

The strategic incorporation of stable, non-radioactive isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into biomolecules has become an indispensable and powerful tool in modern biological and chemical research.[] This guide provides a comprehensive overview of the principles, methodologies, and applications of ¹³C and ¹⁵N enrichment. We will delve into the causality behind experimental choices, from selecting a labeling strategy to the analytical techniques used for detection. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to harness the full potential of stable isotope labeling for elucidating protein structure, quantifying proteomes, and mapping metabolic pathways.

The Foundation: Why Stable Isotope Labeling?

In the landscape of molecular and biochemical research, the ability to track and quantify specific molecules within complex biological systems is paramount. Stable isotope labeling involves replacing naturally abundant atoms (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N).[2] These labeled molecules are chemically identical to their native forms, ensuring they participate in biological processes without altering the system's physiology.[3] Their key advantage lies in the mass difference, which is readily detectable by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]

Core Advantages of ¹³C and ¹⁵N:

-

Safety: Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them suitable for a wide range of experiments, including in vivo studies in animals and humans.[][2]

-

Low Natural Abundance: The natural abundance of ¹³C is approximately 1.1%, and for ¹⁵N, it is a mere 0.37%.[] This low background ensures that the signal from the enriched biomolecule is clearly distinguishable, providing a high signal-to-noise ratio.[]

-

Versatility: These isotopes can be incorporated into a vast array of biomolecules, including amino acids, glucose, and nucleotides, allowing for the targeted study of proteins, metabolites, and nucleic acids.[][4]

Methodologies for Isotopic Enrichment: An Overview

The choice of labeling strategy is dictated by the biological question, the target biomolecule, and the available experimental system. Broadly, these methods can be categorized into in vivo and in vitro approaches.

In Vivo Enrichment: Labeling Within a Living System

In vivo labeling provides the most physiologically relevant data by incorporating isotopes directly within a living cell or organism.[5]

2.1.1. Metabolic Labeling in Cell Culture: The SILAC Revolution

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics.[3][6] The principle is elegant and robust: two populations of cells are grown in media that are identical except for specific essential amino acids.[3] One population receives the normal "light" amino acid (e.g., ¹²C₆-Arginine), while the other receives a "heavy" isotope-labeled version (e.g., ¹³C₆-Arginine).[7]

After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second population.[3][8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are analyzed by mass spectrometry.[9] Because the "light" and "heavy" proteins are chemically identical, they co-purify and co-elute during chromatography. In the mass spectrometer, every peptide containing the labeled amino acid appears as a pair of peaks separated by a distinct mass difference.[7] The ratio of the peak intensities directly reflects the relative abundance of that protein between the two conditions.[7][9]

Experimental Workflow: Quantitative Proteomics using SILAC

Caption: A typical workflow for a SILAC experiment.

2.1.2. Uniform Labeling in Bacterial and Yeast Systems

For structural biology studies using NMR, uniform labeling is often required.[10] This is typically achieved by growing bacteria (commonly E. coli) or yeast in a minimal medium where the sole nitrogen and carbon sources are isotopically labeled.[11][12] For double-labeled proteins, ¹⁵NH₄Cl is used as the nitrogen source and ¹³C-glucose as the carbon source.[11] This approach ensures that nearly all nitrogen and carbon atoms in the expressed protein are replaced with their heavy isotopes, which is essential for many multidimensional NMR experiments.[11][13]

2.1.3. Labeling in Whole Organisms

The principles of metabolic labeling can be extended to whole organisms like C. elegans, Drosophila, and mice.[6] For instance, MouseExpress™ feed, which contains ¹³C₆-Lysine, can be used to metabolically label the entire proteome of a mouse, enabling quantitative proteomics studies in a complex in vivo model.[14] While achieving high levels of enrichment can be more challenging in whole organisms compared to cell culture, these models provide invaluable insights into disease states and drug effects.[15]

In Vitro Enrichment: Cell-Free Protein Synthesis

Cell-free protein synthesis offers a powerful alternative to in vivo methods, particularly for producing proteins that are toxic to cells or for selective labeling strategies.[16][17] In this system, an extract containing all the necessary machinery for transcription and translation (e.g., from E. coli or wheat germ) is used to produce the protein of interest from a DNA template.[17][18]

Key Advantages of Cell-Free Systems:

-

Efficiency: Isotope-labeled amino acids are added directly to the reaction mixture, leading to highly efficient incorporation without the need for large quantities of labeled media.[16][18]

-

Control: It allows for precise control over the labeling scheme. Researchers can easily perform selective labeling by adding only specific labeled amino acids.

-

Speed: Protein synthesis occurs rapidly, and the resulting labeled protein can often be analyzed by NMR directly from the crude reaction mixture.[18]

Analytical Techniques: Decoding the Isotopic Signature

Once a biomolecule is labeled, specialized analytical instruments are required to detect and interpret the isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[16] Isotopic labeling is often a prerequisite for NMR studies of proteins larger than ~10 kDa.[19]

-

¹⁵N Labeling: Uniform ¹⁵N labeling is fundamental for acquiring a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This 2D experiment yields a "fingerprint" of the protein, with one peak for each amino acid residue (except proline). It is highly sensitive to changes in the chemical environment and is invaluable for studying protein folding, stability, and interactions.

-

¹³C and ¹⁵N Double Labeling: For de novo structure determination, proteins are typically uniformly labeled with both ¹³C and ¹⁵N.[11] This "double labeling" enables a suite of triple-resonance NMR experiments (e.g., HNCACB, HN(CO)CACB) that correlate the backbone atoms of adjacent amino acids, allowing for sequential resonance assignment, which is the first step in structure determination.[11][20]

-

Deuteration (²H Labeling): For very large proteins (>30 kDa), spectral quality can deteriorate due to rapid signal relaxation.[21] Uniformly labeling the protein with deuterium (²H) in addition to ¹³C and ¹⁵N ("triple labeling") dramatically improves relaxation properties by removing most ¹H-¹H dipolar interactions, resulting in sharper peaks and improved spectral quality.[13][21]

Experimental Workflow: Protein Structure Determination by NMR

Caption: General workflow for protein labeling and structure determination via NMR.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is the technique of choice for quantitative proteomics and metabolic flux analysis.[22][23]

-

Quantitative Proteomics: As described in the SILAC method, MS is used to measure the intensity ratios of peptide pairs that are chemically identical but differ in mass due to isotopic labeling.[7] This allows for precise relative quantification of thousands of proteins simultaneously.

-

Metabolic Flux Analysis (MFA): In MFA, a ¹³C-labeled substrate (like ¹³C-glucose) is introduced to cells.[23] As the substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites using MS, researchers can trace the flow of carbon through complex biochemical networks.[23][24] This provides a quantitative snapshot of cellular metabolism, revealing the activity of different pathways under specific conditions. Tandem MS (MS/MS) can provide even more detailed information for high-resolution flux quantification.[25]

Applications in Drug Discovery and Development

Stable isotope labeling is a critical tool throughout the drug development pipeline, from target identification to clinical trials.[4][26]

-

Target Engagement and Mechanism of Action: SILAC and other quantitative proteomics methods can identify which proteins change in abundance or post-translational modification state upon drug treatment, helping to confirm the drug's mechanism of action and identify potential off-target effects.[7]

-

Pharmacokinetics (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[22][27] By tracking the labeled drug and its metabolites, scientists can gain a clear understanding of its fate in the body.[2][22]

-

Biomarker Discovery: Comparing the proteomes or metabolomes of healthy vs. diseased states using isotopic labeling can lead to the discovery of novel biomarkers for disease diagnosis or for monitoring treatment efficacy.[6]

-

Metabolic Research: Understanding how a disease alters cellular metabolism is crucial for developing targeted therapies.[2] ¹³C and ¹⁵N tracers can precisely map these metabolic alterations, identifying pathways that could be targeted by new drugs.[2][4]

Practical Considerations and Protocol Design

Choosing Between ¹³C and ¹⁵N Labeling

The choice between ¹³C and ¹⁵N, or using both, depends on the experimental goal.[]

| Isotope Labeling Strategy | Primary Application | Key Rationale |

| ¹⁵N Labeling | Protein Structure Analysis (¹H-¹⁵N HSQC), Simpler MS Quantification | Fundamental for backbone NMR experiments. Provides a simple mass shift pattern in MS, which can simplify data analysis.[] |

| ¹³C Labeling | Metabolic Flux Analysis | The carbon backbone is central to metabolism; ¹³C tracers like glucose are ideal for tracking pathway activity.[] |

| ¹³C and ¹⁵N Dual Labeling | Protein Structure Determination (Triple Resonance NMR), Quantitative Proteomics (SILAC) | Essential for sequential backbone assignment in NMR.[11] Provides a larger mass shift in SILAC, which is useful for complex samples.[] |

Protocol: Uniform ¹³C, ¹⁵N Labeling of a Protein in E. coli

This protocol outlines the key steps for producing a double-labeled protein for NMR studies.

Objective: To express and purify a recombinant protein with >95% incorporation of ¹³C and ¹⁵N.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (sole nitrogen source).

-

¹³C₆-D-glucose (sole carbon source).

-

IPTG (for induction).

-

Appropriate antibiotic.

-

Standard protein purification equipment (e.g., FPLC system, affinity columns).

Methodology:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

-

Adaptation to Minimal Medium: Pellet the overnight culture by centrifugation. Resuspend the cell pellet in 50 mL of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl and ¹²C-glucose) and grow for 4-6 hours to adapt the cells.

-

Main Culture Growth: Use the adapted culture to inoculate 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl (1 g/L) and ¹³C₆-D-glucose (2-4 g/L). Grow at 37°C with vigorous shaking.

-

Monitor Growth: Monitor the optical density at 600 nm (OD₆₀₀).

-

Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-18 hours. The lower temperature often improves protein solubility.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

Purification: Lyse the cells and purify the target protein using standard protocols (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

-

Verification of Labeling: Confirm the incorporation of isotopes using mass spectrometry. The mass of the labeled protein should correspond to the calculated mass with full ¹³C and ¹⁵N incorporation.[28]

Conclusion

The enrichment of biomolecules with the stable isotopes ¹³C and ¹⁵N is a profoundly versatile and powerful methodology. It provides an unparalleled window into the molecular world, enabling the precise determination of protein structures, the accurate quantification of global protein expression changes, and the detailed mapping of intricate metabolic networks. For researchers in basic science and drug development, mastering these techniques is not merely an advantage but a necessity for pushing the boundaries of biological understanding and therapeutic innovation.

References

- 2. metsol.com [metsol.com]

- 3. ukisotope.com [ukisotope.com]

- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 5. fiveable.me [fiveable.me]

- 6. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protein-nmr.org.uk [protein-nmr.org.uk]

- 12. Protein labeling in Escherichia coli with (2)H, (13)C, and (15)N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 14. ckgas.com [ckgas.com]

- 15. f1000research.com [f1000research.com]

- 16. synthelis.com [synthelis.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 20. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. protein-nmr.org.uk [protein-nmr.org.uk]

- 22. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]

- 26. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

The Alchemist's Guide to NMR: Unlocking Molecular Secrets with Labeled Compounds

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum—A Paradigm Shift in a Vial

In the realm of molecular inquiry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan, offering unparalleled insights into the structure, dynamics, and interactions of biomolecules at atomic resolution. However, the true power of this technique is only fully unleashed through the strategic use of isotopically labeled compounds. This guide is not merely a collection of protocols; it is an exposition on the core principles and field-proven strategies that transform a standard NMR experiment into a precision tool for discovery. As a senior application scientist, my aim is to move beyond the "how" and delve into the "why"—to explain the causality behind experimental choices and to provide a framework for designing robust, self-validating NMR studies. We will journey from the fundamental tenets of isotopic enrichment to the sophisticated strategies that are pushing the boundaries of structural biology and drug discovery.

The Imperative of the Isotope: Why We Label

At its heart, NMR spectroscopy listens to the faint whispers of atomic nuclei in a powerful magnetic field. However, nature has not been entirely cooperative. The most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are NMR-silent or problematic. The NMR-active isotopes, ¹³C and ¹⁵N, are present at very low natural abundance (1.1% and 0.37%, respectively).[1][2] This scarcity of detectable nuclei in unlabeled biomolecules leads to two major challenges:

-

Low Sensitivity: The NMR signal is directly proportional to the number of observed nuclei. With low natural abundance, acquiring a spectrum with an adequate signal-to-noise ratio for a complex biomolecule is often impractical, if not impossible.

-

Spectral Complexity and Overlap: In larger molecules, the sheer number of proton (¹H) signals leads to severe spectral overlap, making it incredibly difficult to resolve and assign individual resonances.[1][2]

Isotopic labeling elegantly overcomes these hurdles. By enriching a protein or other biomolecule with ¹³C and/or ¹⁵N, we dramatically increase the number of NMR-active nuclei, thereby boosting sensitivity.[3] Furthermore, this allows for the use of multidimensional heteronuclear NMR experiments, which spread the signals out into two, three, or even four dimensions, greatly enhancing resolution and enabling the assignment of resonances that would be hopelessly overlapped in a simple one-dimensional ¹H spectrum.[1][3]

The Labeling Palette: A Strategy for Every Question

The choice of labeling strategy is dictated by the specific scientific question being addressed, the size and properties of the molecule under investigation, and budgetary considerations. The most common approaches are outlined below.

Uniform Labeling: The Workhorse of Structural Biology

Uniform labeling is the most straightforward and cost-effective method for isotopic enrichment.[4] In this approach, the expression host (typically E. coli) is grown in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is [U-¹³C]-glucose. This results in the incorporation of ¹⁵N and ¹³C at all possible positions in the protein.

-

¹⁵N-Labeling: This is often the first step in characterizing a protein by NMR. The resulting two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a unique "fingerprint" of the protein, with one peak for each backbone and sidechain amide group.[5] This spectrum is highly sensitive to the local chemical environment and can be used to assess protein folding, stability, and to map binding sites for ligands.

-

¹³C,¹⁵N-Double Labeling: This is the gold standard for de novo protein structure determination by NMR.[5] The uniform incorporation of both ¹³C and ¹⁵N enables a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that allow for the sequential assignment of backbone and sidechain resonances.[3]

Selective Labeling: Sharpening the Focus

For larger proteins (>25-30 kDa), uniform labeling can lead to overly complex spectra and significant signal broadening due to faster relaxation. Selective labeling strategies address these challenges by introducing isotopes only at specific sites.

-

Amino Acid-Specific Labeling: In this approach, one or more specific types of amino acids are isotopically labeled, while the rest of the protein remains at natural abundance. This is achieved by growing the expression host in a minimal medium containing a mixture of unlabeled amino acids and the desired labeled amino acid(s).[1][2] This dramatically simplifies the resulting NMR spectra, allowing for the unambiguous assignment and analysis of signals from specific regions of the protein.

-

Reverse Labeling: This is the inverse of selective labeling, where a protein is uniformly ¹³C/¹⁵N-labeled, except for one or more specific amino acid types, which are supplied in their unlabeled form.[1][2] This can be useful for "turning off" signals from specific residues that may be causing spectral overlap or to selectively observe interactions with a particular part of the protein.

Deuteration: Taming the Relaxation Beast

For very large proteins and protein complexes, even selective labeling may not be sufficient to overcome the rapid signal decay (relaxation) that leads to broad, undetectable NMR signals. Deuteration, the replacement of protons with deuterium (²H), is a powerful tool to combat this.[6] Deuterium has a much smaller gyromagnetic ratio than protons, which significantly reduces its contribution to relaxation. By expressing a protein in a deuterated medium (D₂O with deuterated glucose), the majority of the non-exchangeable protons are replaced with deuterium, leading to dramatically sharper lines and improved spectral quality.[6][7]

Methyl-Specific Labeling: Probing the Hydrophobic Core

A particularly powerful application of selective labeling and deuteration is methyl-specific labeling. The methyl groups of Isoleucine, Leucine, and Valine (ILV) are often located in the hydrophobic core of proteins and are excellent probes of protein structure and dynamics. By using specifically labeled precursors in a deuterated background, it is possible to produce proteins where only the methyl groups of these residues are protonated and ¹³C-labeled.[6][7] This, combined with TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, has enabled the study of protein complexes approaching 1 MDa in size.[6]

From Genes to Magnet: A Practical Workflow

The successful application of labeled compounds in NMR is underpinned by meticulous experimental execution. The following section provides a generalized workflow for the production and purification of isotopically labeled proteins for NMR analysis.

Experimental Workflow: A Visual Guide

Caption: A generalized workflow for the production of isotopically labeled proteins for NMR analysis.

Step-by-Step Protocol: Uniform ¹⁵N-Labeling in E. coli

This protocol provides a general framework for producing a ¹⁵N-labeled protein in E. coli. Optimization will be required for specific proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Rich medium (e.g., LB or 2xTY) with appropriate antibiotic.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Glucose (unlabeled).

-

Trace elements solution.

-

1 M MgSO₄.

-

1 M CaCl₂.

-

IPTG (for induction).

Procedure:

-

Starter Culture: Inoculate 5-10 mL of rich medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

-

Pre-culture: The next morning, inoculate 100 mL of M9 minimal medium (with unlabeled NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

-

Main Culture: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with 1 g of ¹⁵NH₄Cl as the sole nitrogen source. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Labeled Proteins for NMR

The purification of isotopically labeled proteins for NMR studies requires particular attention to achieving high purity and a final sample that is stable and soluble at high concentrations in a suitable NMR buffer.

-

Lysis and Chromatography: Standard purification protocols involving cell lysis followed by affinity and size-exclusion chromatography are generally applicable.[8]

-

Buffer Considerations: The final buffer for NMR should have a low ionic strength (ideally < 150 mM salt) to minimize heating effects in the spectrometer. The pH should be carefully chosen to ensure protein stability and to minimize the exchange of amide protons with the solvent.[9]

-

Concentration: NMR is a relatively insensitive technique, and protein concentrations in the range of 0.1 to 1.0 mM are typically required.[9][10]

-

Additives: The final NMR sample should contain 5-10% D₂O for the spectrometer's lock system. A reference compound such as DSS or TSP is also added for chemical shift referencing.[10]

Quantitative NMR (qNMR) with Labeled Compounds

While NMR is renowned for its structural capabilities, it is also an inherently quantitative technique. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. Isotopic labeling can be leveraged for highly accurate and precise quantitative measurements.

Principles of qNMR

In qNMR, the concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified reference standard of known concentration.[11][12] The use of isotopically labeled internal standards, which are chemically identical to the analyte but have a different mass, can further enhance the accuracy of qNMR measurements by correcting for variations in sample preparation and instrument response.

Applications in Drug Discovery and Metabolomics

qNMR with labeled compounds is a powerful tool in drug discovery for determining the concentration of lead compounds and for studying drug metabolism. In metabolomics, stable isotope tracers can be used to follow the fate of specific molecules through metabolic pathways, providing a quantitative understanding of metabolic fluxes.[13]

Advanced Applications and Future Horizons

The strategic use of labeled compounds continues to push the frontiers of what is possible with NMR spectroscopy.

-

In-Cell NMR: By expressing isotopically labeled proteins directly in living cells, it is possible to study their structure and interactions in their native environment. This emerging technique holds immense promise for understanding protein function in a cellular context.

-

Protein Dynamics: NMR is unique in its ability to probe molecular motions over a wide range of timescales. Isotope labeling, particularly with ¹⁵N and ²H, enables a suite of relaxation experiments that can provide detailed insights into protein dynamics, which are often crucial for function.[5]

-

Protein-Ligand Interactions: Isotopic labeling is indispensable for studying the interactions of proteins with small molecules, peptides, and other proteins. By monitoring changes in the NMR spectrum of a labeled protein upon the addition of an unlabeled ligand, it is possible to map the binding site, determine binding affinities, and elucidate the structural basis of molecular recognition.[14][15][16]

Troubleshooting Common Challenges

| Problem | Potential Cause | Recommended Solution |

| Low protein expression yield in minimal medium | Cells are not well-adapted to minimal medium; suboptimal growth conditions. | Include a pre-culture step in minimal medium; optimize temperature, aeration, and induction conditions. |

| Incomplete isotopic labeling | Contamination with unlabeled nutrients; metabolic scrambling. | Use high-purity isotopes; ensure all media components are free of unlabeled carbon/nitrogen sources. |

| Protein precipitation at high concentrations | Poor protein stability; inappropriate buffer conditions. | Screen for optimal buffer pH, ionic strength, and additives (e.g., glycerol, detergents); consider site-directed mutagenesis to improve solubility. |

| Poor spectral quality (broad lines) | Protein aggregation; high viscosity; suboptimal NMR parameters. | Optimize sample conditions; use deuteration for larger proteins; ensure proper shimming and tuning of the NMR probe. |

Conclusion: The Labeled Molecule as the Key

The principles and techniques outlined in this guide represent the cornerstone of modern biomolecular NMR. The strategic use of isotopically labeled compounds has transformed NMR from a niche technique for small molecules into an indispensable tool for elucidating the structure, dynamics, and interactions of complex biological systems. As we continue to refine our ability to manipulate the isotopic composition of molecules, we will undoubtedly unlock even deeper secrets of the molecular world, paving the way for new discoveries in medicine, biotechnology, and beyond. The labeled molecule is not just a sample; it is the key that unlocks the full potential of the NMR experiment.

References

- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking Protein Mysteries: A Guide to NMR Spectroscopy in Protein Characterization - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]

- 6. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 9. nmr-bio.com [nmr-bio.com]

- 10. organomation.com [organomation.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. azom.com [azom.com]

- 13. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective isotope labeling for NMR structure determination of proteins in complex with unlabeled ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis of High-Purity ¹³C,¹⁵N-Labeled Oligonucleotides Utilizing Protected Uridine Phosphoramidite Chemistry

Abstract

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into oligonucleotides is a cornerstone of modern structural biology and drug development. These labeled biomolecules are indispensable for advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which provide unparalleled insights into nucleic acid structure, dynamics, and interactions with other molecules. This application note provides a comprehensive technical guide for the synthesis, purification, and analysis of ¹³C,¹⁵N-labeled oligonucleotides, with a specific focus on the incorporation of protected uridine phosphoramidites. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to produce high-purity, isotopically labeled oligonucleotides for demanding applications.

Introduction: The Rationale for Isotopic Labeling

The study of nucleic acid structure and function is fundamental to understanding biological processes and developing novel therapeutics. While techniques like X-ray crystallography provide static snapshots of molecular structures, NMR spectroscopy offers the unique ability to probe the dynamic nature of biomolecules in solution. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into oligonucleotides is essential for a variety of advanced NMR experiments that are crucial for resonance assignment and the determination of three-dimensional structures. Furthermore, isotopically labeled oligonucleotides serve as invaluable internal standards for quantitative mass spectrometry-based assays.

Chemical synthesis using phosphoramidite chemistry is the gold standard for producing oligonucleotides of a defined sequence. This method allows for the precise, site-specific incorporation of labeled monomers, a feat not easily achieved through enzymatic methods. This guide will focus on the practical aspects of synthesizing oligonucleotides containing ¹³C,¹⁵N-labeled uridine, a common pyrimidine base, using automated solid-phase synthesis.

The Chemistry of Labeled Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process involving four key chemical reactions: deblocking, coupling, capping, and oxidation. The success of this process hinges on the use of nucleoside phosphoramidites, which are nucleosides modified with protecting groups to prevent unwanted side reactions.

Protected ¹³C,¹⁵N-Uridine Phosphoramidite

The synthesis of a ¹³C,¹⁵N-labeled oligonucleotide begins with the corresponding labeled phosphoramidite monomer. For uridine, the key protecting groups are:

-

5'-Hydroxyl Group: Protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle.

-

3'-Hydroxyl Group: Modified to a reactive phosphoramidite moiety, typically a diisopropylamino group, which is activated for coupling.

-

2'-Hydroxyl Group (for RNA synthesis): Protected with a silyl-based group, such as tert-butyldimethylsilyl (TBDMS), to prevent unwanted reactions.

The synthesis of the ¹⁵N(3)-uridine phosphoramidite has been described, providing a route to obtaining the necessary labeled building block. Commercially available ¹³C,¹⁵N-labeled uridine phosphoramidites are also an option for researchers.

The Solid-Phase Synthesis Cycle

The automated synthesis of the labeled oligonucleotide proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The four-step cycle is repeated for each nucleotide addition:

-

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the next coupling reaction.

-